N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base.
Bromination and fluorination: The final steps involve the selective bromination and fluorination of the aromatic ring using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling reactions: Catalysts such as palladium or copper are often used in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromine and fluorine substituents but lacks the benzimidazole core.
4-bromo-2-fluorobiphenyl: Similar in having bromine and fluorine atoms on the aromatic ring but differs in the overall structure.
Uniqueness
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to the combination of the benzimidazole core with the sulfonamide group and the specific halogenation pattern. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H13BrFN3O3S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H13BrFN3O3S/c1-19-13-6-4-10(8-14(13)20(2)15(19)21)24(22,23)18-12-5-3-9(16)7-11(12)17/h3-8,18H,1-2H3 |
InChI Key |
MBBXVWKZLUGGLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Br)F)N(C1=O)C |
Origin of Product |
United States |
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